methyl 2-[(6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetate
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Overview
Description
Methyl 2-[(6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetate is a complex organic compound that features a piperazine ring, a chlorophenyl group, and a pyran ring
Mechanism of Action
Mode of Action
It’s known that the piperazine moiety found in this compound is a common structural motif in pharmaceuticals and can positively modulate the pharmacokinetic properties of a drug substance .
Biochemical Pathways
Without specific target identification, it’s challenging to determine the exact biochemical pathways affected by this compound. Compounds containing a piperazine moiety have been found in a variety of biologically active compounds for various disease states, suggesting that this compound could potentially interact with multiple biochemical pathways .
Pharmacokinetics
The presence of a piperazine moiety in the compound suggests it may have favorable pharmacokinetic properties, as piperazine is known to positively modulate the pharmacokinetic properties of a drug substance .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown due to the lack of specific target identification and understanding of its mode of action .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. Without specific information on its targets and mode of action, it’s difficult to predict how these factors would affect this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetate typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of 3-chlorophenylamine with piperazine under controlled conditions to form the 4-(3-chlorophenyl)piperazine intermediate.
Pyran Ring Formation: The intermediate is then reacted with a suitable aldehyde or ketone to form the pyran ring structure.
Esterification: The final step involves the esterification of the pyran derivative with methyl acetate to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring and the pyran ring.
Reduction: Reduction reactions can target the carbonyl group in the pyran ring.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products may include oxidized derivatives of the piperazine and pyran rings.
Reduction: Reduced forms of the pyran ring, such as alcohols.
Substitution: Substituted derivatives of the chlorophenyl group.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, the compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to understand enzyme-substrate interactions and receptor binding.
Medicine
In medicinal chemistry, methyl 2-[(6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetate is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases due to its unique structural features.
Industry
In the industrial sector, this compound can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[(6-{[4-(4-bromophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetate
- Methyl 2-[(6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetate
Uniqueness
Methyl 2-[(6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetate is unique due to the presence of the 3-chlorophenyl group, which can influence its pharmacokinetic and pharmacodynamic properties. This structural feature may enhance its binding affinity and specificity for certain biological targets, distinguishing it from other similar compounds.
Properties
IUPAC Name |
methyl 2-[6-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxyacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O5/c1-25-19(24)13-27-18-12-26-16(10-17(18)23)11-21-5-7-22(8-6-21)15-4-2-3-14(20)9-15/h2-4,9-10,12H,5-8,11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZCRKAOIXRSJBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=COC(=CC1=O)CN2CCN(CC2)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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